7-Methoxyisoquinoline
Overview
Description
7-Methoxyisoquinoline is an organic compound with the molecular formula C10H9NO. It is a derivative of isoquinoline, characterized by the presence of a methoxy group at the 7th position of the isoquinoline ring. This compound is known for its yellow crystalline appearance and is used in various scientific and industrial applications .
Mechanism of Action
Pharmacokinetics
For instance, it has a molecular weight of 159.19 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of many drugs and chemicals . Therefore, these factors could potentially influence the action of 7-Methoxyisoquinoline as well.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoquinoline typically involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst. This method, pioneered by Takemoto, involves a tandem nucleophilic addition and cyclization process . Another method includes the use of microwave-assisted synthesis, which offers a greener and more sustainable approach .
Industrial Production Methods: Industrial production of this compound often employs solvent-free reaction conditions or the use of ionic liquids to enhance the efficiency and yield of the synthesis process. These methods are designed to be environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups are introduced into the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
7-Methoxyisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antiviral properties, particularly against HIV and other viruses.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the methoxy group.
6-Methoxyisoquinoline: Similar structure but with the methoxy group at the 6th position.
8-Methoxyisoquinoline: Methoxy group at the 8th position.
Uniqueness of 7-Methoxyisoquinoline: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7th position enhances its reactivity and potential therapeutic applications compared to its analogs .
Properties
IUPAC Name |
7-methoxyisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNUXNXZDJVGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344085 | |
Record name | 7-Methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39989-39-4 | |
Record name | 7-Methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Methoxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 7-Methoxyisoquinoline?
A1: The molecular formula of this compound is C10H9NO, and its molecular weight is 159.19 g/mol.
Q2: Can you provide some information on the spectroscopic data available for this compound?
A2: While specific spectroscopic data is not extensively discussed in the provided research papers, it's important to note that techniques like NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and Mass Spectrometry are commonly employed to characterize and confirm the structure of organic compounds like this compound.
Q3: The research mentions the synthesis of 2-amino-3-methyl-3H-imidazo[4,5-h]isoquinoline from this compound. Could you elaborate on the significance of this synthesis?
A3: The synthesis of 2-amino-3-methyl-3H-imidazo[4,5-h]isoquinoline from this compound is significant because it yields an isomer of IQ, a potent mutagen found in cooked meat [, ]. Understanding the synthesis of such compounds is crucial for developing analytical methods for food safety and studying their potential health risks.
Q4: One study discusses the use of this compound in synthesizing a conformationally constrained didemnin B analog. What is the rationale behind this approach?
A4: Didemnin B is a naturally occurring cyclic depsipeptide known for its antitumor and antiviral activities. Researchers synthesized conformationally constrained analogs of didemnin B by replacing the N,O-dimethyltyrosine residue with L-1,2,3,4-tetrahydro-7-methoxyisoquinoline-3-carboxylic acid (MeO-Tic) []. This modification aimed to constrain the molecule's conformation while mimicking the original N,O-dimethylated tyrosine, potentially influencing the analog's biological activity and providing insights into the structure-activity relationship of didemnin B.
Q5: One study mentions that 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide is a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). Can you explain the significance of IRAK4 inhibition?
A6: IRAK4 plays a crucial role in mediating the signaling pathways of various inflammatory and immune responses []. Inhibiting IRAK4 has shown potential in treating chronic inflammatory and autoimmune disorders. The discovery and development of potent and selective IRAK4 inhibitors like 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide are crucial for advancing therapeutic options for these conditions.
Q6: The development of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide involved fragment-based drug design. Could you elaborate on this process?
A7: Fragment-based drug design is a powerful approach in drug discovery where small molecules ("fragments") that bind to specific regions of a target protein are identified and then optimized into more potent and drug-like molecules []. In the case of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, researchers started with a micromolar hit identified from a fragment library and optimized it through iterative chemical modifications, guided by structural information from co-crystal structures with IRAK4. This process led to a significant increase in potency and the development of a clinical candidate with suitable pharmacokinetic properties.
Q7: What challenges were encountered during the large-scale synthesis of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, and how were they addressed?
A8: The large-scale synthesis of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide presented challenges related to scalability, cost-effectiveness, and impurity control []. Researchers developed an improved process involving optimized reaction conditions, alternative reagents, and efficient purification methods to overcome these challenges and enable the production of the compound on a larger scale for further development and clinical trials.
Q8: The research mentions QSAR studies comparing Ledipasvir, Coumarin, [(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, and 5-Azaquinazoline. What is the purpose of these studies, and what insights were gained?
A9: QSAR (Quantitative Structure-Activity Relationship) studies analyze the relationship between the structure of a molecule and its biological activity []. In this case, the QSAR analysis comparing the four compounds likely aimed to identify structural features contributing to their anti-inflammatory activity and predict the activity of similar compounds. The study highlighted the importance of factors like solubility, hydrophobicity, and binding affinity to IRAK4 in designing effective anti-inflammatory agents.
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